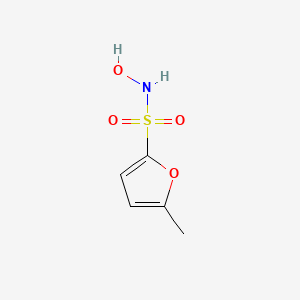
Cimlanod
Übersicht
Beschreibung
Cimlanod, also known by its development codes CXL-1427 and BMS-986231, is an experimental drug for the treatment of acute decompensated heart failure . It was discovered by Cardioxyl Pharmaceuticals, which was later acquired by Bristol-Myers Squibb . Cimlanod is a prodrug of CXL-1020 and a precursor of nitroxyl .
Molecular Structure Analysis
The molecular formula of Cimlanod is C5H7NO4S . The molar mass is 177.17 g/mol . The IUPAC name is N-hydroxy-5-methylfuran-2-sulfonamide .
Physical And Chemical Properties Analysis
Cimlanod has a molecular weight of 177.17 g/mol and a chemical formula of C5H7NO4S . The InChI key is LIXKIXWSKOENAB-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Application in Acute Heart Failure (AHF) : A study conducted by Felker et al. (2020) aimed to identify well-tolerated doses of Cimlanod in patients with AHF. The study was a phase IIb, double-blind, randomized, placebo-controlled trial, examining the effects of Cimlanod on patients with left ventricular ejection fraction ≤40% hospitalized for AHF. It was found that Cimlanod at a dose of 6 μg/kg/min was reasonably well-tolerated compared to placebo, and it reduced markers of congestion during treatment, though these effects did not persist post-treatment (Felker et al., 2020).
Comparison with Nitroglycerin in Chronic Heart Failure : Another study by Lang et al. (2021) compared the effects of Cimlanod with nitroglycerin (NTG) and placebo on cardiac function in patients with chronic heart failure with reduced ejection fraction (HFrEF). The study suggested that nitroxyl, through Cimlanod, provokes vasodilatation and has inotropic and lusitropic effects, potentially beneficial for patients with HFrEF (Lang et al., 2021).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-hydroxy-5-methylfuran-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4S/c1-4-2-3-5(10-4)11(8,9)6-7/h2-3,6-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXKIXWSKOENAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)S(=O)(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801288087 | |
| Record name | Cimlanod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801288087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cimlanod | |
CAS RN |
1620330-72-4 | |
| Record name | N-Hydroxy-5-methyl-2-furansulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1620330-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cimlanod [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620330724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cimlanod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14983 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cimlanod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801288087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIMLANOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2US4FK1EPV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B606613.png)
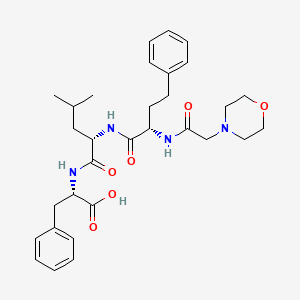
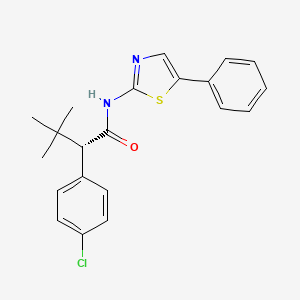
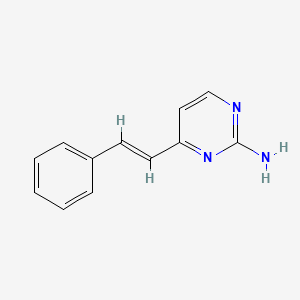
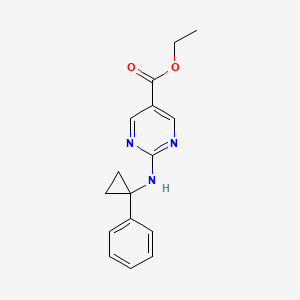
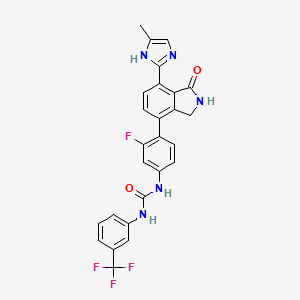
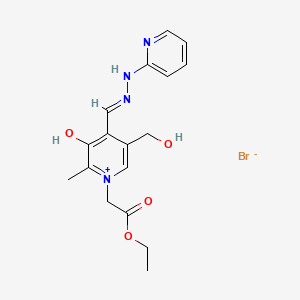

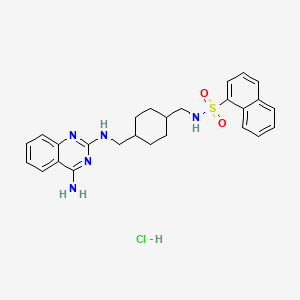

![4-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-6-(Methylsulfanyl)-1,3,5-Triazin-2-Amine](/img/structure/B606634.png)